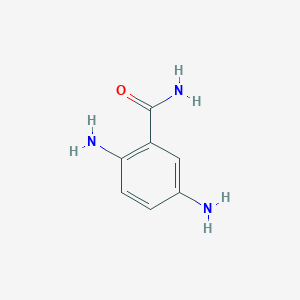

2,5-Diaminobenzamide

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

45865-90-5 |

|---|---|

分子式 |

C7H9N3O |

分子量 |

151.17 g/mol |

IUPAC 名称 |

2,5-diaminobenzamide |

InChI |

InChI=1S/C7H9N3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H2,10,11) |

InChI 键 |

PEEANUPYCZZLPP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1N)C(=O)N)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diaminobenzamide: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzene ring with two amino groups and a carboxamide moiety, provides a versatile scaffold for the synthesis of a wide range of derivatives and more complex molecules. The strategic placement of the amino and amide functional groups allows for diverse chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for this compound, catering to the needs of researchers and professionals in the field.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 45865-90-5 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2] |

Spectral Data

Accurate characterization of this compound relies on various spectroscopic techniques. Below are the expected characteristic spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups and the amide group. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amino groups and the amide group, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1640-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.17 g/mol ). Fragmentation patterns will likely involve the loss of the amide and amino groups.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2,5-dinitrobenzamide. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dinitrobenzamide

This protocol details the synthesis of this compound from 2,5-dinitrobenzamide using palladium on carbon (Pd/C) as a catalyst.

Materials:

-

2,5-Dinitrobenzamide

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or a suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-dinitrobenzamide in a sufficient amount of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10 mol% relative to the starting material.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system to obtain a high-purity product.

Visualizations

To further illustrate the synthesis process, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

2,5-Diaminobenzamide CAS number and molecular weight

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Chemical Information

The foundational data for any chemical compound are its CAS (Chemical Abstracts Service) number and molecular weight. Despite numerous attempts to retrieve this information from authoritative sources such as PubChem, ChemicalBook, and other chemical supplier databases, no specific and confirmed entries for 2,5-Diaminobenzamide were found. The search results consistently yielded data for similar but distinct molecules, including:

-

2,5-Diaminobenzoic acid

-

2,5-Diaminobenzenesulfonic acid

-

2,3-Diaminobenzamide

This lack of a dedicated CAS number suggests that this compound may be a novel or less-characterized compound. For the purpose of this guide, we will proceed with a theoretical molecular formula and weight.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | Calculated |

| Molecular Weight | 151.17 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | Not Found | N/A |

Experimental Data and Protocols

A consequence of the absence of a confirmed CAS number and significant literature presence is the lack of detailed experimental protocols and data for this compound. Key experimental parameters that are crucial for laboratory work, such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry), are not documented.

Researchers interested in working with this compound would need to undertake foundational research to characterize it fully. This would involve:

-

Chemical Synthesis: Developing a reliable synthetic route to produce this compound. A potential, though unverified, pathway could involve the amidation of 2,5-diaminobenzoic acid or the reduction of 2,5-dinitrobenzamide.

-

Purification: Establishing a robust purification protocol, likely involving techniques such as recrystallization or column chromatography.

-

Structural Elucidation and Characterization: Confirming the structure and purity of the synthesized compound using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

Physicochemical Property Determination: Measuring fundamental properties like melting point, solubility, and pKa.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, a necessary prerequisite for any further research.

Potential Signaling Pathways and Applications

Given the lack of specific data for this compound, we can only hypothesize about its potential biological activities and applications based on the functionalities present in its structure (two amino groups and a benzamide moiety). Benzamide derivatives are known to interact with a variety of biological targets. For instance, some benzamides are known inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and genomic stability. The diamino substitution pattern might confer unique properties, potentially leading to applications in areas such as:

-

Enzyme Inhibition: The amino groups could serve as key interaction points within enzyme active sites.

-

Monomer for Polymer Synthesis: The diamino functionality makes it a potential monomer for the synthesis of polyamides or other polymers with specific properties.

-

Chemical Probe Development: It could serve as a scaffold for the development of more complex molecules with therapeutic or diagnostic applications.

A hypothetical signaling pathway where a benzamide derivative might be involved is depicted below. This is a generalized representation and has not been experimentally validated for this compound.

Conclusion and Future Directions

This technical guide has highlighted a significant information gap regarding the fundamental properties of this compound. While its chemical structure can be readily drawn, the absence of a confirmed CAS number and associated experimental data in major chemical databases suggests it is a compound that has not been extensively studied or characterized.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The immediate future direction for any work involving this compound must be its de novo synthesis and thorough characterization. Once its fundamental properties are established, exploration of its biological activities and potential applications can proceed on a solid empirical foundation. The workflows and hypothetical pathways presented in this guide offer a roadmap for these initial investigations.

Unraveling the Mechanism of Action of 2,5-Diaminobenzamide: A Technical Guide for Researchers

Introduction: 2,5-Diaminobenzamide has emerged as a molecule of interest within the scientific community, identified as an initial hit in screenings of chemical libraries for anti-proliferative agents. While its derivatives have been the subject of more extensive investigation, this guide focuses on the core compound, synthesizing the available data to provide an in-depth understanding of its mechanism of action for researchers, scientists, and drug development professionals. This document outlines its effects on cellular processes, summarizes key experimental findings, and provides detailed protocols for relevant assays.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Disruption

The primary anti-proliferative effect of benzamide derivatives, including the structural class to which this compound belongs, is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. While specific quantitative data for this compound is limited in publicly available literature, the mechanistic actions of closely related N-substituted benzamides provide a strong inferential basis for its function.

The proposed mechanism centers on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. This event triggers a cascade of enzymatic activations, centrally involving caspase-9, which then activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.

Furthermore, studies on related benzamides indicate an induction of a G2/M phase cell cycle block. This arrest prevents cells from entering mitosis and dividing, ultimately contributing to the cessation of proliferation. Notably, this mechanism appears to be independent of the p53 tumor suppressor protein, a common regulator of cell cycle and apoptosis, suggesting a broad potential efficacy in cancers with mutated or deficient p53.

Signaling Pathways and Molecular Interactions

Based on the analysis of related benzamide compounds, the following signaling pathway is proposed for the anti-proliferative action of this compound.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported, a derivative, designated as compound 7 in a key study, exhibited significant anti-proliferative activity. The data for this derivative is presented to illustrate the potential potency of this class of compounds.

| Compound | Cell Line | IC50 (µM) |

| Derivative 7 | Human Cancer Cell Lines | 1.0 |

Table 1: Anti-proliferative activity of a this compound derivative.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of a compound.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer agents. The available evidence strongly suggests that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the imposition of a G2/M cell cycle arrest. However, to fully elucidate its therapeutic potential, further research is warranted. Future studies should focus on identifying the direct molecular target(s) of this compound, conducting comprehensive in vitro and in vivo efficacy studies, and performing detailed structure-activity relationship analyses to optimize its anti-proliferative activity. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on these important investigations.

2,5-Diaminobenzamide and PARP Inhibition: A Technical Assessment

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into whether 2,5-Diaminobenzamide functions as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. Following a comprehensive review of available scientific literature, it is concluded that there is a significant lack of direct evidence to classify this compound as a PARP inhibitor. Research databases do not contain specific quantitative data, such as IC50 values, or detailed experimental protocols demonstrating its activity against PARP enzymes.

However, its structural isomer, 3-aminobenzamide (3-AB) , is a well-characterized and widely referenced PARP inhibitor. To provide a valuable resource within the context of the initial inquiry, this document presents an in-depth technical overview of 3-aminobenzamide as a representative benzamide-based PARP inhibitor. This information is intended to serve as a comparative reference and a guide to the methodologies used to evaluate such compounds.

3-Aminobenzamide: A Profile of a PARP Inhibitor

3-Aminobenzamide (3-AB) is a potent inhibitor of PARP enzymes, which are crucial for cellular responses to DNA damage.[1][2] Its mechanism of action involves competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site.[3] By blocking PARP activity, 3-AB prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification that signals and recruits DNA repair machinery.

Quantitative Inhibitory Data for 3-Aminobenzamide

The inhibitory potency of 3-aminobenzamide against PARP has been determined in various studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.

| Compound | Target | Assay System | IC50 Value | Reference |

| 3-Aminobenzamide | PARP | CHO cells | ~50 nM | [2][4] |

| 3-Aminobenzamide | PARP | In vitro | ~30 µM | [5] |

Note: The significant difference in reported IC50 values can be attributed to the different assay systems used (cellular vs. in vitro biochemical assays).

Key Experimental Protocols for Assessing PARP Inhibition

The following section details common experimental methodologies used to characterize PARP inhibitors like 3-aminobenzamide.

PARP Activity Assay (Colorimetric)

This assay quantifies PARP activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Principle: This ELISA-based assay detects the product of the PARP reaction, biotinylated poly (ADP-ribose), which is deposited onto immobilized histones in a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate. The resulting color intensity is proportional to PARP activity.

Protocol Outline:

-

Coating: A 96-well plate is coated with histone proteins.

-

Reaction: Recombinant PARP enzyme, biotinylated NAD+, and the test inhibitor (e.g., 3-aminobenzamide) are added to the wells.

-

Incubation: The plate is incubated to allow the PARP reaction to proceed.

-

Detection: Streptavidin-HRP is added, followed by a colorimetric HRP substrate.

-

Measurement: The absorbance is read using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of wells with the inhibitor to control wells without the inhibitor.

Cellular PARP Inhibition Assay

This method assesses the ability of a compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The inhibitor is then added, and the level of poly(ADP-ribosyl)ation (PAR) is measured, typically by immunofluorescence or Western blotting, using an anti-PAR antibody.

Protocol Outline:

-

Cell Culture: Plate cells of interest (e.g., HEI-OC1 auditory hair cells) and allow them to adhere.[6]

-

Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., H2O2 or blast overpressure) to activate PARP.[6]

-

Inhibitor Treatment: Treat the cells with various concentrations of the PARP inhibitor (e.g., 3-aminobenzamide).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

PAR Detection:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.

-

Immunofluorescence: Fix and permeabilize cells, incubate with an anti-PAR antibody, followed by a fluorescently labeled secondary antibody, and visualize using a fluorescence microscope.

-

-

Analysis: Quantify the PAR signal in treated versus untreated cells to determine the extent of inhibition.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of PARP in DNA damage response and the mechanism of action of PARP inhibitors.

Caption: PARP1 activation in response to DNA single-strand breaks.

Caption: Experimental workflow for assessing PARP inhibition.

Caption: Mechanism of action of 3-aminobenzamide leading to cell death.

Conclusion

While this compound has been identified in at least one anti-proliferative screen, there is currently no substantive evidence in the scientific literature to support its role as a direct inhibitor of PARP enzymes. In contrast, its isomer, 3-aminobenzamide, is a well-documented PARP inhibitor with established IC50 values and a clear mechanism of action. The experimental protocols and signaling pathways detailed in this guide for 3-aminobenzamide provide a robust framework for the evaluation of potential PARP inhibitors. Researchers investigating benzamide derivatives for PARP inhibition are encouraged to utilize these established methodologies to characterize their compounds of interest. Further research would be necessary to determine if this compound possesses any PARP-inhibitory activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,5-Diaminobenzamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 2,5-diaminobenzamide derivatives, a class of compounds that has garnered interest in medicinal chemistry for its potential therapeutic applications, notably as anti-proliferative agents. This document details synthetic methodologies, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction

This compound and its derivatives have emerged as a promising scaffold in drug discovery. The initial identification of this compound as an anti-proliferative agent has spurred the synthesis and evaluation of a library of its derivatives to explore structure-activity relationships (SAR) and optimize therapeutic potential. This guide focuses on the core synthetic strategies employed in the preparation of these compounds.

Synthetic Methodologies

The primary synthetic route to this compound derivatives typically involves a multi-step process starting from a suitably substituted benzene ring. A common strategy involves the initial synthesis of a dinitrobenzamide precursor, followed by the reduction of the nitro groups to the corresponding diamine. The diamine can then be further modified, for example, by acylation of one or both amino groups to generate a diverse library of derivatives.

General Synthetic Scheme

A representative synthetic pathway begins with 2,5-dinitrobenzoic acid. This starting material can be converted to its corresponding amide, 2,5-dinitrobenzamide, through standard amide coupling reactions. Subsequent reduction of the dinitro compound, often using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like tin(II) chloride, yields the core this compound scaffold. The amino groups of this scaffold can then be selectively acylated to introduce various substituents, thereby allowing for the exploration of the chemical space and optimization of biological activity.

Caption: General synthetic route for this compound derivatives.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. The following are generalized protocols based on common synthetic transformations for this class of compounds.

Protocol 1: Synthesis of 2,5-Dinitrobenzamide

To a solution of 2,5-dinitrobenzoic acid in an appropriate solvent (e.g., toluene), thionyl chloride is added, and the mixture is refluxed. After removal of the excess thionyl chloride, the resulting acid chloride is dissolved in a suitable solvent (e.g., acetone) and added dropwise to a cooled solution of aqueous ammonia. The resulting precipitate is filtered, washed, and dried to afford 2,5-dinitrobenzamide.

Protocol 2: Synthesis of this compound

2,5-Dinitrobenzamide is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (10% w/w) is added, and the mixture is hydrogenated under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield this compound.

Protocol 3: Synthesis of N-Acyl-2,5-diaminobenzamide Derivatives

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) containing a base (e.g., triethylamine or diisopropylethylamine), the desired acyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the target N-acyl-2,5-diaminobenzamide derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including their yields and anti-proliferative activities against various cancer cell lines.

Table 1: Synthesis Yields of this compound Derivatives

| Compound | R Group | Synthetic Yield (%) |

| 1 | H | - |

| 2 | Phenylacetyl | 78 |

| 3 | 3-Phenylpropionyl | 85 |

| 4 | Cinnamoyl | 82 |

| 5 | 2-Chlorobenzoyl | 75 |

| 6 | 3,4-Dichlorobenzoyl | 88 |

| 7 | 4-Trifluoromethylbenzoyl | 91 |

Yields are based on the final N-acylation step.

Table 2: Anti-proliferative Activity (IC₅₀, µM) of this compound Derivatives

| Compound | HCT116 (Colon) | A549 (Lung) | MCF7 (Breast) |

| 1 | > 50 | > 50 | > 50 |

| 2 | 15.2 | 20.1 | 18.5 |

| 3 | 8.7 | 12.3 | 10.9 |

| 4 | 5.4 | 7.8 | 6.1 |

| 5 | 3.1 | 4.5 | 3.9 |

| 6 | 1.5 | 2.3 | 1.8 |

| 7 | 1.0 | 1.2 | 1.1 |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Biological Activity and Signaling Pathway

Certain this compound derivatives have demonstrated potent anti-proliferative activity, with evidence suggesting the induction of apoptosis, or programmed cell death, as a key mechanism of action.

Apoptosis Induction

The lead compound, N-(4-trifluoromethylbenzoyl)-2,5-diaminobenzamide (Compound 7), has been shown to induce apoptosis in cancer cells. This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and an increase in cells stained with Annexin V-FITC and 7-AAD, which are markers of apoptosis.[1]

The induction of apoptosis is a complex process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis. While the precise signaling cascade for these specific this compound derivatives is still under full investigation, a generalized apoptosis pathway is depicted below.

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Experimental Workflow

The development of a library of this compound derivatives follows a structured workflow from initial synthesis to biological evaluation. This process is crucial for the systematic exploration of SAR and the identification of lead compounds.

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

The synthesis of this compound derivatives represents a viable strategy for the development of novel anti-proliferative agents. The synthetic routes are generally robust and amenable to the generation of diverse libraries for SAR studies. The promising biological activity, particularly the induction of apoptosis, warrants further investigation into the specific molecular targets and signaling pathways modulated by these compounds. This guide provides a foundational understanding for researchers to build upon in the pursuit of new cancer therapeutics based on the this compound scaffold.

References

Introduction: The Role of PARP in Cellular Processes and Oncology

An In-depth Technical Guide to 2,5-Diaminobenzamide Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular functions, most notably DNA repair and the maintenance of genomic integrity.[1][2] PARP-1, the most abundant member of this superfamily, acts as a DNA damage sensor.[1][3] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][4] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][3]

In the context of oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, cells are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand DNA breaks (DSBs).[3][5] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If PARP is inhibited, these SSBs go unrepaired and can accumulate, leading to the collapse of replication forks during cell division, which in turn creates DSBs.[3][6] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death.[3][6] This concept is known as "synthetic lethality" and is the primary mechanism of action for PARP inhibitors in treating BRCA-mutated cancers.[6]

The this compound scaffold has emerged as a key pharmacophore in the design of potent PARP inhibitors. Its structure mimics the nicotinamide moiety of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of the PARP enzyme.[3] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as PARP inhibitors.

Signaling Pathway of PARP-1 in DNA Repair and Cell Death

Upon DNA damage, PARP-1 is one of the first responders. Its activation triggers a cascade of events that influence cell fate, leading to either DNA repair and survival or, in cases of severe damage, a form of programmed cell death known as PARthanatos.[4] Overactivation of PARP-1 leads to significant depletion of cellular NAD+ and ATP pools, which can induce necrotic cell death.[1][4] PARP-1 also plays a role in inflammation by co-activating NF-κB, which promotes the transcription of pro-inflammatory genes.[2][4]

Synthesis of this compound Derivatives

The synthesis of this compound analogs often starts from commercially available substituted nitrobenzoic acids. A common synthetic route involves an initial amidation reaction, followed by the reduction of a nitro group to an amine, and subsequent functionalization of the amino groups to introduce diversity.

A representative synthetic scheme is as follows:

-

Amidation: A substituted 2-amino-5-nitrobenzoic acid is coupled with a desired amine using standard peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the benzamide core.

-

Reduction: The nitro group is then reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3] This yields the key this compound intermediate.

-

Functionalization: The newly formed amino group at the 5-position can be further modified through various reactions, such as acylation, alkylation, or coupling with different aromatic or heterocyclic moieties, to explore the structure-activity relationship.

For example, to synthesize N-(4-(piperazin-1-ylmethyl)phenyl)-2,5-diaminobenzamide, one could start by coupling 2-amino-5-nitrobenzoic acid with 4-(piperazin-1-ylmethyl)aniline. The subsequent reduction of the nitro group would yield the final product. The specific reagents and conditions can be optimized to improve yield and purity.[3][6]

Structure-Activity Relationship (SAR) and Quantitative Data

The development of PARP inhibitors has revealed several key structural features required for potent activity. The benzamide moiety is crucial as it occupies the nicotinamide binding pocket of the PARP catalytic domain. Modifications to the aromatic ring and the groups attached to the amide nitrogen are critical for enhancing potency and selectivity.

Common structural features of potent PARP inhibitors based on the benzamide scaffold include:

-

Aromatic Ring System: An aromatic or heteroaromatic ring system that engages in π-stacking interactions with tyrosine residues in the active site.

-

Carboxamide Moiety: This group forms essential hydrogen bonds with key amino acid residues (like Glycine and Serine) in the binding pocket.[3]

-

Variable Substituents: Modifications at other positions of the benzamide ring are used to fine-tune properties such as solubility, cell permeability, and selectivity against different PARP family members. Appending a basic amine often enhances potency.[7]

The table below summarizes the inhibitory activity of several key clinical-stage PARP inhibitors, many of which are based on a carboxamide pharmacophore.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key Structural Feature |

| Olaparib | 5 | 1 | Phthalazinone fused to a benzene ring |

| Rucaparib | 1.4 | 28 | Indole carboxamide |

| Niraparib | 3.8 | 2.1 | Indazole carboxamide |

| Talazoparib | ~0.6 | ~0.3 | Fluoro-phthalazinone carboxamide |

| Veliparib | 5.2 | 2.9 | Benzimidazole carboxamide |

Data compiled from multiple sources.[6][7][8] Note: IC50 values can vary between different assay conditions.

Experimental Protocols

The evaluation of novel this compound derivatives as PARP inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and cellular efficacy.

PARP-1 Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme.

Principle: Histone proteins are pre-coated onto a microplate. Recombinant PARP-1 enzyme, biotinylated NAD+, and the test compound are added. Active PARP-1 will catalyze the addition of biotinylated ADP-ribose units onto the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[9] The signal intensity is inversely proportional to the inhibitory activity of the compound.

Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Reaction Incubation: Add the test compounds, recombinant PARP-1 enzyme, and activated DNA to the wells. Initiate the reaction by adding a biotinylated NAD+ solution. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate.

-

Signal Reading: After another wash step, add the HRP substrate. Read the chemiluminescent or colorimetric signal using a microplate reader.[10]

-

Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Cellular PARylation Assay

This assay measures the inhibition of PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent (e.g., H₂O₂) to induce PARP activation. In the presence of a PARP inhibitor, the formation of PAR chains will be reduced. The level of PARylation is then quantified, typically using an anti-PAR antibody in an ELISA or Western blot format.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 1-18 hours).[12]

-

Induction of DNA Damage: Induce PARP activation by treating the cells with a DNA damaging agent like H₂O₂ or MMS for a short period (e.g., 5-15 minutes).[12]

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

PAR Detection: Quantify the amount of PAR using an anti-PAR antibody via Western blot or a cell-based ELISA.

-

Data Analysis: Normalize the PAR signal to the total protein content or a housekeeping gene. Calculate the percent inhibition relative to the damaged, untreated control to determine the cellular EC50.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the PARP inhibitor on the proliferation and survival of cancer cells, particularly those with BRCA mutations.

Principle: The synthetic lethality of PARP inhibitors is evaluated by comparing their effect on BRCA-deficient cell lines (e.g., HCC1937, CAPAN-1) versus BRCA-proficient cells.[3] Cell viability is measured using reagents like AlamarBlue or MTT, where metabolically active cells convert a substrate into a fluorescent or colored product.

Methodology:

-

Cell Seeding: Seed BRCA-deficient and BRCA-proficient cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for an extended period (e.g., 72 hours to 6 days) to allow for effects on cell proliferation to manifest.

-

Viability Measurement: Add a viability reagent (e.g., AlamarBlue) to each well and incubate for a few hours.[10]

-

Signal Reading: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Determine the IC50 value for each cell line to assess the selective cytotoxicity of the compound.

Workflow for PARP Inhibitor Discovery and Evaluation

The development of a new PARP inhibitor follows a structured workflow, from initial design and synthesis to preclinical evaluation. This process involves iterative cycles of testing and optimization to identify candidates with high potency, selectivity, and favorable drug-like properties.

Conclusion

Derivatives and structural analogs of this compound represent a promising class of PARP inhibitors. Their core structure effectively mimics the natural substrate of PARP enzymes, providing a robust scaffold for designing potent and selective inhibitors. The principle of synthetic lethality has established these compounds as a cornerstone of therapy for cancers with homologous recombination deficiencies. A systematic approach to their design, synthesis, and evaluation, utilizing the biochemical and cellular assays outlined in this guide, is essential for the development of next-generation PARP inhibitors with improved efficacy and safety profiles for clinical use.

References

- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

Navigating the Safety Profile of Benzamide Compounds: A Technical Guide to 2-Aminobenzamide

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the safety, handling, and emergency protocols for 2-Aminobenzamide.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 2-Aminobenzamide, compiled from various safety data sheets.

Table 1: Physical and Chemical Properties of 2-Aminobenzamide

| Property | Value | Reference |

| CAS Number | 88-68-6 | [1] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | Light brown crystalline powder | [4] |

| Melting Point | 108 - 114 °C | [2] |

| Flash Point | 198 °C / 388.4 °F | [1][5] |

| Autoignition Temperature | 590 °C / 1094 °F | [1][5] |

| Solubility | Soluble in water | [6] |

| Vapor Pressure | 2.63E-05 mm Hg | [4] |

Table 2: Toxicological Data for 2-Aminobenzamide

| Endpoint | Value | Species | Reference |

| Acute Inhalation Toxicity (LC50) | > 5.4 mg/L | Rat (4 h) | [5] |

Note: Comprehensive acute oral and dermal toxicity data (LD50) is not consistently available across the reviewed safety data sheets.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Aminobenzamide is classified as follows:

Table 3: GHS Hazard Classification for 2-Aminobenzamide

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Skin Irritation | 2 | H315: Causes skin irritation |

Experimental Protocols: First-Aid and Emergency Procedures

In the context of a safety data sheet, the "experimental protocols" translate to established procedures for responding to accidental exposure or release. The following are the recommended first-aid measures for 2-Aminobenzamide.[1][7]

Eye Contact:

-

Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.

-

Remove contact lenses, if present and easy to do. Continue rinsing.

-

Immediately call a POISON CENTER or doctor/physician.

Skin Contact:

-

Take off immediately all contaminated clothing.

-

Wash off immediately with soap and plenty of water.

-

If skin irritation occurs, get medical advice/attention.

-

Wash contaminated clothing before reuse.

Inhalation:

-

Remove the person from exposure to fresh air and keep them comfortable for breathing.

-

If not breathing, give artificial respiration.

-

If you feel unwell, get medical advice/attention.

Ingestion:

-

Clean the mouth with water.

-

Do NOT induce vomiting unless directed to do so by medical personnel.

-

Get medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][5]

-

Specific Hazards: Keep product and empty containers away from heat and sources of ignition.[1][5]

-

Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1][5]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Use only in a well-ventilated area or under a fume hood.

-

Wash hands thoroughly after handling.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

-

Store away from strong oxidizing agents.[1]

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical powder like 2-Aminobenzamide.

Caption: A workflow for the safe handling of hazardous chemical powders.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Aminobenzamide, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzamide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for 2,5-Diaminobenzamide in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzamide is a small molecule compound belonging to the benzamide family. While specific data for this compound is limited in publicly available literature, its structural similarity to other benzamide derivatives, such as 3-aminobenzamide, suggests its potential role as an inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair mechanisms within the cell.[1][2] Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with compromised DNA repair pathways (e.g., BRCA1/2 mutations), ultimately resulting in cell death. This principle of synthetic lethality makes PARP inhibitors a promising class of anticancer agents.[3][4]

These application notes provide a generalized protocol for the in vitro evaluation of this compound in cell culture, based on established methods for similar benzamide compounds and PARP inhibitors. Researchers should note that specific concentrations and incubation times will need to be empirically determined for the cell lines and experimental conditions of interest.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes that play a crucial role in DNA single-strand break repair. Upon detection of a DNA break, PARP binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage to initiate repair.

PARP inhibitors, such as benzamide derivatives, act by competing with the substrate NAD+ for the catalytic domain of PARP. This inhibition "traps" PARP on the DNA at the site of single-strand breaks.[1] During DNA replication, these trapped PARP-DNA complexes are converted into toxic double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[3]

Caption: Presumed signaling pathway of this compound as a PARP inhibitor.

Quantitative Data Summary

| Compound | Cell Line | Assay | IC50 | Reference |

| N-(phenylcarbamoyl)benzamide | HeLa | MTT | 0.8 mM | [5] |

| Benzimidazole derivative 5 | MCF-7 | MTT | 17.8 ± 0.24 µg/mL | [6] |

| Benzimidazole derivative 5 | DU-145 | MTT | 10.2 ± 1.4 µg/mL | [6] |

| Veliparib (PARP inhibitor) | NTERA-2 CisR (Cisplatin-resistant) | Cytotoxicity | Significantly more resistant than parental | [4] |

| Veliparib (PARP inhibitor) | JEG-3 CisR (Cisplatin-resistant) | Cytotoxicity | Significantly more resistant than parental | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of this compound should be empirically determined. Based on common practices for benzamide derivatives, Dimethyl sulfoxide (DMSO) is a recommended solvent.[7][8]

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

-

Vortex or gently warm the solution to ensure complete dissolution.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

In Vitro Cytotoxicity Assay using MTT

This protocol describes a general method to assess the cytotoxic effects of this compound on a chosen cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO or solubilization buffer

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include wells with untreated cells (medium only) as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the log of the compound concentration to determine the IC50 value.

-

-

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

While specific experimental data for this compound is not extensively documented, its chemical structure suggests it may function as a PARP inhibitor. The provided protocols for stock solution preparation and in vitro cytotoxicity assessment offer a solid foundation for researchers to begin investigating the biological effects of this compound. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for any given cell line and experimental setup. Further studies could also explore its effects on specific signaling pathways, such as the induction of apoptosis and cell cycle arrest, particularly in cancer cells with known DNA repair deficiencies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lifetein.com [lifetein.com]

Application Notes and Protocols for 2,5-Diaminobenzamide in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzamide is a small molecule compound with potential applications in cancer research and drug development. Its structural similarity to known inhibitors of poly (ADP-ribose) polymerase (PARP) suggests that it may play a role in modulating DNA repair pathways, making it a candidate for investigation as a cytotoxic agent, particularly in cancer cells with deficiencies in DNA damage response. PARP inhibitors have shown promise in cancer therapy by inducing synthetic lethality in tumors with BRCA1/2 mutations.[1][2] These inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication, which are lethal in cells with impaired homologous recombination repair.[1] The cytotoxic effects of PARP inhibitors are often mediated through the induction of apoptosis.[1]

These application notes provide a comprehensive guide to utilizing this compound in in vitro cytotoxicity assays. Detailed protocols for assessing cell viability and elucidating its mechanism of action are presented, along with data interpretation guidelines.

Mechanism of Action: PARP Inhibition and Apoptosis Induction

While the specific molecular targets of this compound are still under investigation, its structural resemblance to other benzamide derivatives, such as 3-aminobenzamide, points towards the inhibition of PARP enzymes as a likely mechanism of action. PARP enzymes are crucial for the repair of single-strand DNA breaks.[2] Inhibition of PARP leads to the accumulation of these breaks, which can stall and collapse replication forks, resulting in the formation of more cytotoxic double-strand breaks.[1]

In cancer cells with compromised DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death, often through apoptosis.[1] The apoptotic cascade is initiated, involving the activation of caspases, which are key executioner proteins in programmed cell death.[3][4][5]

Data Presentation

The following table summarizes hypothetical IC50 values for this compound and a related compound, 3-Aminobenzamide, across various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are essential for comparing cytotoxic potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound (Hypothetical) | MCF-7 | Breast Cancer | 75 |

| HeLa | Cervical Cancer | 120 | |

| A549 | Lung Cancer | 95 | |

| 3-Aminobenzamide | Various | Various | ~30[6] |

Note: The IC50 values for this compound are hypothetical and should be determined experimentally. The IC50 for 3-Aminobenzamide is provided for reference.

Experimental Protocols

Two standard and robust methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Materials:

-

This compound

-

Human cancer cell line of choice (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7][9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[6][12][13]

Materials:

-

This compound

-

Human cancer cell line of choice

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)[14]

-

1% Acetic acid

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[14]

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.[6]

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12][14] Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[14]

-

Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[6][13]

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

References

- 1. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]

- 4. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. google.com [google.com]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 14. SRB assay for measuring target cell killing [protocols.io]

- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

2,5-Diaminobenzamide: Not a Conventional Fluorescent Marker for Microscopy

While the structurally related compound 3,3'-Diaminobenzidine (DAB) is widely known for its use in immunohistochemistry and electron microscopy through a process called photoconversion, 2,5-Diaminobenzamide does not share this application. DAB itself is not fluorescent but is converted into an insoluble, electron-dense polymer upon reaction with horseradish peroxidase (HRP), allowing for the visualization of target proteins.

The available scientific literature primarily discusses this compound in the context of its role as a PARP (Poly [ADP-ribose] polymerase) inhibitor. PARP is a family of enzymes involved in DNA repair and cell death. In this context, derivatives of this compound have been synthesized and studied for their therapeutic potential in cancer treatment. Some research has explored the development of fluorescently labeled PARP inhibitors for imaging and diagnostic purposes, but these involve chemically modifying the inhibitor with a separate fluorescent dye rather than utilizing any intrinsic fluorescence of the this compound core.

Potential for Confusion: Diaminobenzidine (DAB) Photoconversion

It is crucial to distinguish this compound from the widely used 3,3'-Diaminobenzidine (DAB). The workflow for DAB-based detection, which is a fundamentally different process, is outlined below. This is provided for informational purposes to highlight a common technique involving a diaminobenzidine isomer.

Experimental Workflow: DAB-Based Immunohistochemistry

Experimental Application of 2,5-Diaminobenzamide in DNA Repair Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzamide is an aromatic amide whose derivatives have demonstrated notable anti-proliferative effects and the induction of apoptosis in human cancer cell lines.[1] While direct evidence linking this compound to DNA repair pathways is still emerging, its structural similarity to known PARP (Poly [ADP-ribose] polymerase) inhibitors, such as 3-aminobenzamide, suggests a potential mechanism of action involving the modulation of DNA repair processes.[2][3][4] This document provides a hypothetical framework and detailed protocols for investigating the experimental application of this compound in DNA repair studies, leveraging its known biological activities and a putative role as a PARP inhibitor.

Putative Mechanism of Action

It is hypothesized that this compound may act as an inhibitor of PARP enzymes. PARP1, a key member of the PARP family, is a critical component of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[5] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[5] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[5]

The proposed mechanism of action for this compound in the context of DNA repair is the inhibition of PARP, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with underlying DNA repair defects.

Data Presentation

Table 1: Anti-Proliferative Activity of a this compound Derivative (Compound 7)

| Cell Line | IC50 (µM) |

| Human Cancer Cell Line | 1.0 |

| Data is based on the findings for a derivative of this compound as reported in Lee et al., 2009.[1] |

Table 2: Hypothetical PARP1 Inhibition by this compound

| Compound | PARP1 IC50 (µM) |

| This compound | To be determined |

| 3-Aminobenzamide (Reference) | ~3.3 |

| Olaparib (Reference) | ~0.005 |

| Reference IC50 values are provided for comparative purposes. The PARP1 inhibitory activity of this compound is yet to be experimentally validated. |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture and harvest cancer cells in their logarithmic growth phase.

-

Determine cell viability and density using a hemocytometer or automated cell counter.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 2: PARP Activity Assay (Colorimetric)

Objective: To determine the in vitro inhibitory effect of this compound on PARP1 activity.

Materials:

-

Recombinant human PARP1 enzyme

-

This compound

-

PARP Assay Buffer

-

Histones (as a substrate for PARP1)

-

Biotinylated NAD⁺

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 M H₂SO₄)

-

96-well plates (high-binding)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat a 96-well high-binding plate with histones by incubating a solution of histones in PBS overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

-

PARP Reaction:

-

Prepare various concentrations of this compound in PARP assay buffer.

-

In each well, add the PARP assay buffer, the diluted this compound (or a known PARP inhibitor as a positive control, and a vehicle control), and the recombinant PARP1 enzyme.

-

Initiate the PARP reaction by adding biotinylated NAD⁺ to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD⁺.

-

Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is proportional to the amount of biotinylated PAR incorporated, and thus to the PARP activity.

-

Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in DNA repair.

Caption: Workflow for evaluating this compound's bioactivity.

Conclusion

While the direct role of this compound in DNA repair requires further investigation, its established anti-proliferative properties and structural resemblance to known PARP inhibitors provide a strong rationale for its exploration in this context. The protocols and hypothetical framework presented here offer a starting point for researchers to investigate the potential of this compound as a modulator of the DNA damage response, which could have significant implications for the development of novel anti-cancer therapeutics. Further studies are warranted to validate its putative mechanism of action and to fully characterize its effects on DNA repair pathways.

References

- 1. Synthesis and biological evaluation of this compound derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases [mdpi.com]

Application Notes and Protocols for 2,5-Diaminobenzamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzamide is a chemical compound that has been identified as having anti-proliferative effects on cancer cells, suggesting its potential as a therapeutic agent. Emerging research indicates that its mechanism of action may involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many cancer therapies. These application notes provide detailed protocols for the dissolution of this compound and its use in common cell-based assays to evaluate its biological activity.

Safety Precautions

This compound is suspected of causing genetic defects and is harmful if swallowed. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.

Dissolving this compound

The solubility of this compound in common laboratory solvents has not been extensively reported. However, based on the solubility of structurally related benzamide compounds, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing a stock solution. A related compound, 3-aminobenzamide, is soluble in DMSO at approximately 30 mg/mL[1]. It is advisable to perform a small-scale solubility test to determine the optimal concentration for your specific batch of this compound.

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath (optional)

Protocol for Preparing a 10 mM Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

-

Weighing: Carefully weigh out a precise amount of this compound powder. For a 10 mM stock solution, you will need 1.51 mg of this compound (Molecular Weight: 151.17 g/mol ) for every 1 mL of DMSO.

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be required.

-

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure it is free of any microbial contamination.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Experimental Protocols

The following are generalized protocols for assessing the anti-proliferative and apoptotic effects of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Cell Proliferation/Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability, which is an indicator of cell proliferation.

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-